REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:5]=1[OH:11])=[O:3].[CH3:12][C:13]([CH3:15])=O.N1CCCC1>C1(C)C=CC=CC=1.CCOCC>[F:10][C:7]1[CH:6]=[C:5]2[C:4]([C:2](=[O:3])[CH2:1][C:13]([CH3:15])([CH3:12])[O:11]2)=[CH:9][CH:8]=1
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Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=C(C=C1)F)O
|
Name
|
|
Quantity
|
0.95 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.83 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
3 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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CCOCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux (Dean-Stark trap) for 4 hours
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Duration
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4 h
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Type
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WASH
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Details
|
was washed with 2N HCl (10 mL) and H2O (10 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
Drying over Na2SO4 and evaporation of volatiles in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C(CC(OC2=C1)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |